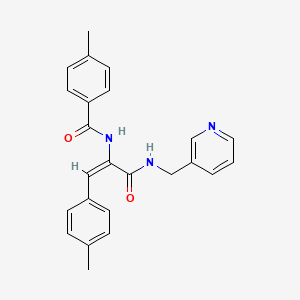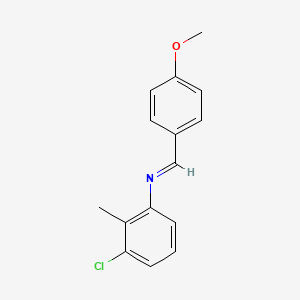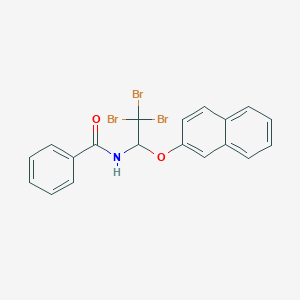![molecular formula C18H17N3OS B11988476 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11988476.png)
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that combines the structural elements of benzaldehyde, thiazolidine, and hydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of benzaldehyde derivatives with thiazolidine and hydrazine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl alcohol
- Benzoic acid
- Benzaldehyde oxime
Uniqueness
BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to its combination of benzaldehyde, thiazolidine, and hydrazone moieties. This structural complexity imparts distinct chemical and biological properties that differentiate it from simpler compounds like benzyl alcohol and benzoic acid .
Propriétés
Formule moléculaire |
C18H17N3OS |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13-6-5-9-15(10-13)11-16-17(22)20-18(23-16)21-19-12-14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ |
Clé InChI |
LKCMSAMGWZYCRC-XDHOZWIPSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2 |
SMILES canonique |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)


![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
![6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11988470.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11988479.png)
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol](/img/structure/B11988487.png)
![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)
